Cas no 1805301-83-0 (3-Amino-2-(difluoromethyl)-6-methoxypyridine)

3-Amino-2-(difluoromethyl)-6-methoxypyridine is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a difluoromethyl group at the 2-position and a methoxy group at the 6-position—enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic frameworks. The amino group at the 3-position further expands its versatility as a building block for functionalization. This compound exhibits improved metabolic stability and bioavailability due to the fluorine substitution, which is advantageous in drug discovery. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise molecular modifications.
3-Amino-2-(difluoromethyl)-6-methoxypyridine structure
1805301-83-0 structure
Product name:3-Amino-2-(difluoromethyl)-6-methoxypyridine
CAS No:1805301-83-0
MF:C7H8F2N2O
MW:174.148028373718
CID:4846829

3-Amino-2-(difluoromethyl)-6-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2-(difluoromethyl)-6-methoxypyridine
    • Inchi: 1S/C7H8F2N2O/c1-12-5-3-2-4(10)6(11-5)7(8)9/h2-3,7H,10H2,1H3
    • InChI Key: GBFFQRNMURPTFJ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=C(N=1)OC)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Topological Polar Surface Area: 48.1
  • XLogP3: 1.1

3-Amino-2-(difluoromethyl)-6-methoxypyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029077679-250mg
3-Amino-2-(difluoromethyl)-6-methoxypyridine
1805301-83-0 97%
250mg
$484.80 2022-04-01
Alichem
A029077679-1g
3-Amino-2-(difluoromethyl)-6-methoxypyridine
1805301-83-0 97%
1g
$1,579.40 2022-04-01
Alichem
A029077679-500mg
3-Amino-2-(difluoromethyl)-6-methoxypyridine
1805301-83-0 97%
500mg
$831.30 2022-04-01

Additional information on 3-Amino-2-(difluoromethyl)-6-methoxypyridine

Introduction to 3-Amino-2-(difluoromethyl)-6-methoxypyridine (CAS No. 1805301-83-0)

3-Amino-2-(difluoromethyl)-6-methoxypyridine, identified by its Chemical Abstracts Service (CAS) number 1805301-83-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic compound belongs to the pyridine family, characterized by a nitrogen atom incorporated into a six-membered aromatic ring. The presence of multiple functional groups, including an amino group, a difluoromethyl group, and a methoxy group, makes this molecule a versatile intermediate in synthetic chemistry and drug development.

The structural features of 3-Amino-2-(difluoromethyl)-6-methoxypyridine contribute to its unique chemical properties and reactivity. The amino group (-NH₂) provides a site for further functionalization, enabling the formation of amides, ureas, and other derivatives. The difluoromethyl group (-CF₂-) introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its binding affinity to biological targets. Additionally, the methoxy group (-OCH₃) acts as a protecting group and can be removed under specific conditions to reveal reactive sites for further modifications.

In recent years, 3-Amino-2-(difluoromethyl)-6-methoxypyridine has garnered attention in the pharmaceutical industry due to its potential applications in the synthesis of bioactive molecules. Its structural motif is frequently encountered in medicinal chemistry, particularly in the development of small-molecule inhibitors targeting various therapeutic pathways. The compound���s ability to serve as a building block for more complex structures has made it valuable in drug discovery campaigns.

One of the most compelling aspects of 3-Amino-2-(difluoromethyl)-6-methoxypyridine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in diseases such as cancer. By modifying the pyridine core with functional groups like amino and difluoromethyl substituents, researchers can fine-tune the interactions between the compound and the active site of kinases. This approach has led to the development of several lead compounds that show promise in preclinical studies.

Furthermore, the methoxy group in 3-Amino-2-(difluoromethyl)-6-methoxypyridine provides a handle for further derivatization, allowing chemists to explore different chemical spaces. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aromatic rings or heterocycles, expanding the structural diversity of potential drug candidates. These reactions are highly efficient and widely used in modern synthetic organic chemistry.

The compound’s versatility also extends to its applications in material science. Pyridine derivatives are known for their ability to form coordination complexes with metals, making them useful in catalysis and as ligands in metal-organic frameworks (MOFs). The presence of electron-withdrawing groups like the difluoromethyl moiety can enhance the ligand’s binding strength to metal centers, facilitating catalytic transformations.

Recent advancements in computational chemistry have further highlighted the importance of 3-Amino-2-(difluoromethyl)-6-methoxypyridine as a key intermediate. Molecular modeling studies have demonstrated that subtle changes in its structure can significantly impact its biological activity. For example, virtual screening techniques have been used to identify derivatives with enhanced potency against specific targets. These computational approaches complement traditional high-throughput screening methods and provide valuable insights into structure-activity relationships.

In clinical research, 3-Amino-2-(difluoromethyl)-6-methoxypyridine has been explored as a precursor for novel therapeutic agents. Its incorporation into drug candidates has shown promise in treating conditions such as inflammation and neurodegenerative diseases. The compound’s ability to modulate biological pathways suggests that it could be used to develop next-generation therapeutics with improved efficacy and reduced side effects.

The synthesis of 3-Amino-2-(difluoromethyl)-6-methoxypyridine itself is an intriguing challenge for synthetic chemists. Multiple routes have been reported, each with distinct advantages and limitations. Common strategies include multi-step organic transformations starting from readily available pyridine derivatives. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing waste and improving yields.

The safety profile of 3-Amino-2-(difluoromethyl)-6-methoxypyridine is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling procedures must be followed to ensure worker safety. Storage should be conducted in a cool, dry place away from incompatible substances such as strong oxidizers or acids. Personal protective equipment (PPE), including gloves and safety goggles, is recommended when handling this compound.

The environmental impact of using 3-Amino-2-(difluoromethyl)-6-methoxypyridine also warrants attention. Efforts are being made to develop greener synthetic methods that minimize waste and reduce reliance on hazardous reagents. Solvent recovery systems and catalytic processes that promote high selectivity are examples of sustainable practices being implemented in industrial settings.

In conclusion,3-Amino-2-(difluoromethyl)-6-methoxypyridine (CAS No. 1805301-83-0) is a multifaceted compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in both academic and industrial settings.

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